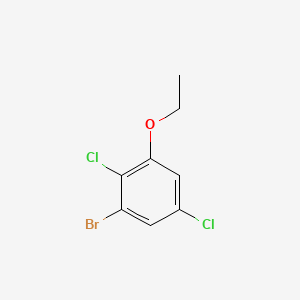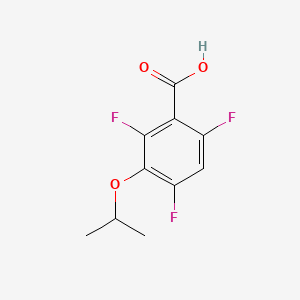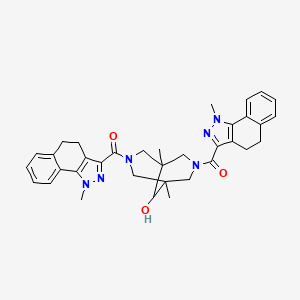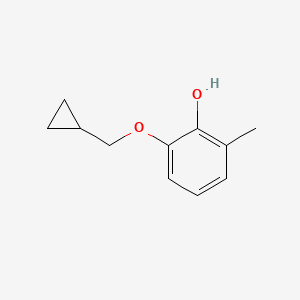
3-Amino-5-(3-methoxyphenyl)-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(3-methoxyphenyl)-1-methylpyridin-2(1H)-one is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a methylpyridinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-methoxyphenyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with methylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
化学反応の分析
Types of Reactions
3-Amino-5-(3-methoxyphenyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce a hydroxyl derivative.
科学的研究の応用
3-Amino-5-(3-methoxyphenyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Amino-5-(3-methoxyphenyl)-1-methylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
- 3-Amino-5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one
- 3-Amino-5-(2-methoxyphenyl)-1-methylpyridin-2(1H)-one
- 3-Amino-5-(3-methoxyphenyl)-1-ethylpyridin-2(1H)-one
Uniqueness
3-Amino-5-(3-methoxyphenyl)-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
3-amino-5-(3-methoxyphenyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C13H14N2O2/c1-15-8-10(7-12(14)13(15)16)9-4-3-5-11(6-9)17-2/h3-8H,14H2,1-2H3 |
InChIキー |
PTQCCSJCWSBGEU-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C(C1=O)N)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


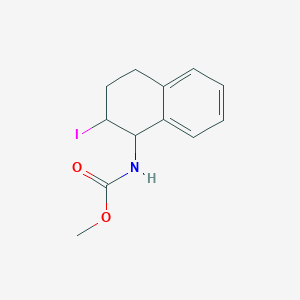
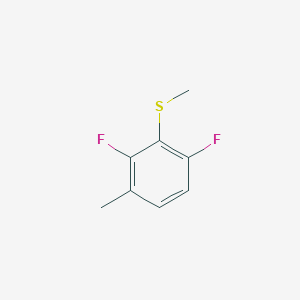
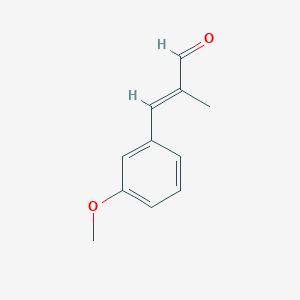
![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
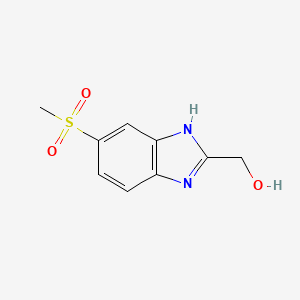
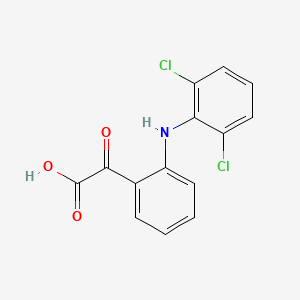
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)

